4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane
Overview
Description
“4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane” is a complex organic compound. It is related to boronic acid pinacol esters, which are often used in Suzuki cross-coupling reactions .
Synthesis Analysis
The synthesis of similar compounds often involves metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . Boronic acid pinacol esters, such as this compound, can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .Molecular Structure Analysis
The molecular structure of this compound is complex, with a boronic acid pinacol ester functional group attached to a phenylanthracenylphenyl group . The boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reactions to extend the size of the structure .Chemical Reactions Analysis
Boronic acid pinacol esters are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reactions . They can also be used in the synthesis of various aryl iodides .Scientific Research Applications
Organic Synthesis Reactions
This compound is a significant reaction intermediate in organic synthesis reactions. It has many applications in carbon-carbon coupling and carbon heterocoupling reactions . Due to its unique structure, it exhibits good biological activity and pharmacological effects .
Boron Neutron Capture Therapy
It has been widely used in boron neutron capture therapy . This is a non-invasive therapeutic technique for treating cancer. It is based on the ability of the isotope boron-10 to capture neutrons, which leads to a nuclear reaction that produces an alpha particle and a lithium nucleus .
Drug Transport Polymers
This compound is used in feedback control drug transport polymers in cancer treatment . These polymers can respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Suzuki Reaction
Arylboronic acid, a derivative of this compound, is economical and easy to obtain, and it is stable to water and air. It is one of the important nucleophiles in the Suzuki reaction . The Suzuki reaction is a type of cross-coupling reaction, used in organic chemistry to form carbon-carbon bonds .
Fluorine-Containing Drugs
The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance .
Amide Local Anesthetics
Amide local anesthetics are widely used in clinical cancer surgery. In vivo studies and clinical data show that the use of amide local anesthetics may be beneficial for cancer treatment .
Enzyme Inhibitors or Specific Ligand Drugs
In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can be used to treat tumors and microbial infections .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This is particularly useful in biological and chemical research .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29BO2/c1-31(2)32(3,4)35-33(34-31)24-16-12-15-23(21-24)30-27-19-10-8-17-25(27)29(22-13-6-5-7-14-22)26-18-9-11-20-28(26)30/h5-21H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHKBDZMQJTRFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139566 | |
Record name | 4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101139566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane | |
CAS RN |
1023674-81-8 | |
Record name | 4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1023674-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101139566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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